molecular formula C14H10N2O2 B14676261 1-Hydroxy-3-nitroso-2-phenylindole CAS No. 31917-92-7

1-Hydroxy-3-nitroso-2-phenylindole

Cat. No.: B14676261
CAS No.: 31917-92-7
M. Wt: 238.24 g/mol
InChI Key: RHTDPYNCUPXSPW-UHFFFAOYSA-N
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Description

1-Hydroxy-3-nitroso-2-phenylindole is a specialized indole derivative of significant interest in synthetic organic chemistry and drug discovery research. This compound features a nitroso group at the 3-position and a hydroxyl group at the 1-position of the 2-phenylindole scaffold, a structure recognized as a privileged scaffold in medicinal chemistry . The indole nucleus is a fundamental building block found in numerous natural products and bioactive molecules, making derivatives like this valuable for constructing novel chemical entities . The nitroso group on the indole ring is a key functional handle for further chemical transformations. Research into analogous nitrosoarene compounds has demonstrated their utility as reactants in cycloaddition reactions with alkynes, providing an efficient route to synthesize complex N-heterocyclic structures such as N-hydroxyindoles . Furthermore, nitrosoarenes can be employed in enantioselective hydroxyamination reactions to access biologically active molecules like 3-hydroxyamino-2-oxindoles . The 2-phenylindole core structure itself is associated with a wide range of pharmacological activities. Structure-activity relationship (SAR) studies have shown that 2-phenylindole derivatives can be designed to target specific enzymes, such as polyketide synthase 13 (Pks13), a key target for novel anti-tuberculosis agents . Other research explores 2-phenylindole derivatives as potential imaging agents for amyloid plaques and as antiestrogenic compounds . Researchers can utilize this compound as a versatile intermediate to explore these and other applications, including the development of kinase inhibitors and new synthetic methodologies. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

CAS No.

31917-92-7

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

1-hydroxy-3-nitroso-2-phenylindole

InChI

InChI=1S/C14H10N2O2/c17-15-13-11-8-4-5-9-12(11)16(18)14(13)10-6-2-1-3-7-10/h1-9,18H

InChI Key

RHTDPYNCUPXSPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2O)N=O

Origin of Product

United States

Preparation Methods

The synthesis of 1-Hydroxy-3-nitroso-2-phenylindole typically involves the Fischer indole synthesis, a well-known method for constructing indole derivatives. This process involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions . The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the indole ring system. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using different solvents or catalysts.

Chemical Reactions Analysis

1-Hydroxy-3-nitroso-2-phenylindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso derivatives, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the nitroso group to an amino group, leading to the formation of 1-Hydroxy-3-amino-2-phenylindole.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Hydroxy-3-nitroso-2-phenylindole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Hydroxy-3-nitroso-2-phenylindole involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, influencing cellular processes and signaling pathways. The indole ring system can interact with various receptors and enzymes, modulating their activity and leading to biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares 1-hydroxy-3-nitroso-2-phenylindole with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Structural Features
This compound C₁₅H₁₂N₂O₂ 252.27 1-OH, 3-NO, 2-Ph Indole core with three substituents
3-Nitroso-2-phenylindolizine C₁₄H₁₀N₂O 222.24 3-NO, 2-Ph Indolizine core (fused 6- and 5-membered rings)
3-Amino-2-phenylindole C₁₄H₁₂N₂ 208.26 3-NH₂, 2-Ph Amino substitution instead of nitroso
1-Methyl-2-phenyl-3-prop-2-enylindole C₁₈H₁₅N 245.32 1-CH₃, 3-allyl, 2-Ph Alkyl substituents, no nitroso

Spectroscopic Properties

  • Nitroso Group Characterization: In this compound, the nitroso carbon appears at δ 147.14 ppm in ¹³C-NMR, distinct from the amino group (δ 144.88 ppm) in 3-amino-2-phenylindole . The indolizine analogue (3-nitroso-2-phenylindolizine) lacks a hydroxyl group, leading to simplified aromatic resonances (e.g., δ 116.32–136.33 ppm in related indoles vs. δ 120.00–136.27 ppm in the target compound) .
  • HRMS Differentiation: The nitroso group increases molecular weight compared to amino-substituted analogues (e.g., 252.27 vs. 208.26 for 3-amino-2-phenylindole) .

Q & A

Basic: What are the optimal reaction conditions for synthesizing 1-Hydroxy-3-nitroso-2-phenylindole, and how do substituents influence nitroso group formation?

Methodological Answer:
The synthesis of nitroso-substituted indoles typically involves nitrosation using nitrous acid (NaNO₂ in acetic acid) in non-polar solvents like benzene. For 2-phenylindole derivatives, nitrosation occurs preferentially at the 3-position due to electronic and steric factors . Temperature control (0–5°C) minimizes side reactions, such as azo-bis-indole formation. Substituents like methyl groups at the 1-position (e.g., 1-methyl-2-phenylindole) alter reactivity, favoring nitroso group formation over isonitroso derivatives . Characterization via NMR and IR spectroscopy is critical to confirm regioselectivity.

Basic: How can researchers distinguish between nitroso and isonitroso isomers of indole derivatives during structural characterization?

Methodological Answer:
Nitroso (C–NO) and isonitroso (N–O) isomers exhibit distinct spectroscopic signatures:

  • NMR: Nitroso derivatives show deshielded protons adjacent to the nitroso group (δ 8.5–9.5 ppm for aromatic protons), while isonitroso compounds display characteristic N–O coupling in 15N^{15}\text{N} NMR .
  • IR: Nitroso groups absorb near 1500–1520 cm1^{-1} (N=O stretch), whereas isonitroso groups show peaks at 1600–1650 cm1^{-1} (C=N–O) .
    X-ray crystallography remains the gold standard for unambiguous assignment, as demonstrated in structurally related indole derivatives .

Basic: What are the stability considerations for this compound under varying pH and redox conditions?

Methodological Answer:
Nitroso compounds are redox-labile. Under aerobic conditions, superoxide dismutase (SOD) accelerates the conversion of hydroxylamine intermediates to nitroso derivatives by scavenging superoxide radicals, stabilizing the nitroso form . However, in reducing environments (e.g., presence of xanthine oxidase), nitroso groups may revert to hydroxylamines. Storage in inert atmospheres (N₂/Ar) at neutral pH and low temperatures (-20°C) is recommended to prevent degradation.

Advanced: How does the nitroso group in this compound participate in electrophilic cycloaddition reactions, and what factors influence regioselectivity?

Methodological Answer:
The nitroso group acts as an electrophile in [4+2] cycloadditions with electron-rich olefins. For example, vinyl nitroso intermediates (e.g., 3-nitrosobut-3-en-2-one) react stereoselectively with indoles to form oxazines or 3-alkylindoles . Regioselectivity is governed by frontier molecular orbital interactions: electron-donating substituents on the indole ring (e.g., hydroxy or phenyl groups) enhance nucleophilicity at the 3-position, directing cycloaddition. Computational modeling (DFT) can predict regiochemical outcomes.

Advanced: How should researchers resolve contradictions in reported mutagenicity data for nitroso-indole derivatives?

Methodological Answer:
Contradictions may arise from differences in assay conditions (e.g., SOD activity, redox buffers). For example, SOD-mediated conversion of hydroxylamines to nitroso derivatives reduces mutagenicity by ~66% in Salmonella typhimurium TA98 assays, whereas spontaneous oxidation leads to complete loss of activity . To resolve discrepancies:

Triangulate data using orthogonal assays (Ames test + LC-MS quantification of metabolites).

Control redox conditions by adding SOD inhibitors (e.g., diethyldithiocarbamate) or antioxidants.

Validate findings with isotopic labeling (e.g., 15N^{15}\text{N}-nitroso derivatives) to track metabolic pathways .

Advanced: What enzymatic systems influence the interconversion between hydroxylamine and nitroso forms of indole derivatives, and how can this be leveraged in drug design?

Methodological Answer:
Superoxide dismutase (SOD) catalyzes the oxidation of hydroxylamines to nitroso compounds, while xanthine oxidase promotes the reverse reaction via superoxide radical generation . This redox equilibrium creates a "reservoir" of mutagenic nitroso derivatives in biological systems. In drug design:

  • Inhibition: SOD inhibitors (e.g., tetrathiomolybdate) could block nitroso formation, reducing toxicity.
  • Targeting: Nitroso groups’ affinity for thiols (e.g., cysteine residues) enables selective targeting of proteins.
    Methodologically, electron paramagnetic resonance (EPR) can detect nitroxide radical intermediates in these pathways.

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